

Spectroscopic Analysis of Brominated Methylated Nitrophenols: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methyl-5-nitrophenol**

Cat. No.: **B1282645**

[Get Quote](#)

Disclaimer: Extensive searches for empirical spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for **2-Bromo-4-methyl-5-nitrophenol** did not yield any specific experimental results. This guide therefore provides a detailed overview of the available spectroscopic data for its close structural isomers, 2-Bromo-5-methyl-4-nitrophenol and 2-Bromo-4-methyl-6-nitrophenol, to serve as a valuable reference for researchers, scientists, and drug development professionals. Additionally, this document outlines general experimental protocols for the spectroscopic analysis of such compounds.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the key identifying spectroscopic information for two isomers of the requested compound. This data is essential for the structural elucidation and characterization of these molecules.

Physicochemical Properties

Property	2-Bromo-5-methyl-4-nitrophenol	2-Bromo-4-methyl-6-nitrophenol
CAS Number	14401-60-6[1]	20039-91-2[2]
Molecular Formula	C ₇ H ₆ BrNO ₃ [3]	C ₇ H ₆ BrNO ₃ [2]
Molecular Weight	232.03 g/mol [3]	232.031 g/mol [2]

Spectroscopic Data

Spectroscopic Technique	Data for 2-Bromo-5-methyl-4-nitrophenol	Data for 2-Bromo-4-methyl-6-nitrophenol
Infrared (IR) Spectroscopy	Data not explicitly available in search results.	A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database. [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy	No specific ¹ H or ¹³ C NMR data found in search results.	No specific ¹ H or ¹³ C NMR data found in search results.
Mass Spectrometry (MS)	No specific mass spectrum data found in search results.	An electron ionization mass spectrum is available. [2]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data for aromatic nitro compounds. These protocols are intended to provide a foundational understanding for researchers.

Synthesis of 2-Bromo-5-methyl-4-nitrophenol

A reported synthesis of 2-Bromo-5-methyl-4-nitrophenol involves the following procedure^[4]:

- **Dissolution:** 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) is dissolved in dimethyl sulfoxide (39 mL).
- **Reaction:** A 1 M aqueous sodium hydroxide solution (39 mL) is added to the mixture.
- **Heating:** The reaction mixture is stirred at 100°C for two hours.
- **Work-up:** The solution is cooled to 25°C, and 1 M hydrochloric acid (80 mL) is added.
- **Extraction:** The mixture is extracted with ethyl acetate.
- **Washing:** The organic layer is washed with water and saturated saline.
- **Drying:** The organic layer is dried over anhydrous sodium sulfate.

- Isolation: The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule.

- Sample Preparation: For solid samples like nitrophenols, a small amount of the compound (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) to create a homogenous mixture. This mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.[5]
- Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .[5]
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-O (nitro), C-H (aromatic and methyl), and C=C (aromatic ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

- Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired. For ^1H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.
- Data Analysis: The chemical shifts (δ), integration (for ^1H), and coupling patterns of the signals are analyzed to determine the connectivity and environment of the protons and carbon atoms in the molecule.


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

- **Sample Introduction:** The sample can be introduced into the mass spectrometer through various methods, including direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[6\]](#)
- **Ionization:** The molecules are ionized using a suitable technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).[\[7\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Data Analysis:** The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragmentation patterns that can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-5-METHYL-4-NITROPHENOL | 14401-60-6 [chemicalbook.com]
- 2. 2-Bromo-4-methyl-6-nitrophenol [webbook.nist.gov]
- 3. 2-Bromo-5-methyl-4-nitrophenol | C7H6BrNO3 | CID 53440712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-BROMO-5-METHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Purdue Chemistry: Wentholt Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of Brominated Methylated Nitrophenols: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282645#spectroscopic-data-for-2-bromo-4-methyl-5-nitrophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com